Steric Hindrance at the Tertiary Isocyanate Center vs. Primary and Secondary Monoisocyanates
The isocyanate group in 1-Isocyanato-1-(propan-2-yl)cyclohexane is directly attached to a fully substituted tertiary carbon (C1 of cyclohexane), creating the highest degree of steric hindrance among common cyclohexyl monoisocyanates. This structural feature is expected to result in slower reaction rates with nucleophiles compared to a primary isocyanate (e.g., cyclohexylmethyl isocyanate) or a secondary isocyanate (e.g., cyclohexyl isocyanate), based on the well-established class-level inference that tertiary alkyl isocyanates are less reactive than secondary and primary ones [1]. However, no quantitative kinetic data (e.g., k_rel values) are available for this specific compound.
| Evidence Dimension | Reaction rate with nucleophiles (qualitative ranking) |
|---|---|
| Target Compound Data | Lowest reactivity predicted (tertiary NCO) |
| Comparator Or Baseline | Cyclohexyl isocyanate (secondary NCO): moderate reactivity; Cyclohexylmethyl isocyanate (primary NCO): highest reactivity |
| Quantified Difference | No quantitative data available; ranking is inferred from the Taft-Ingold principle [1] |
| Conditions | Not measured experimentally |
Why This Matters
For formulators, the lower reactivity of a tertiary isocyanate can be advantageous in achieving longer pot life or controlling crosslinking in moisture-cure systems, but this remains unquantified for this compound.
- [1] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer. Chapter 4: Nucleophilic Substitution. View Source
